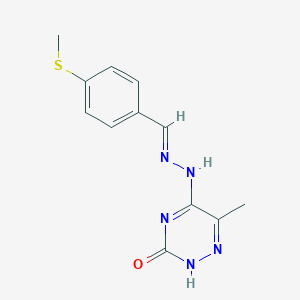
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide, also known as MTSEA, is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research for its ability to modify proteins and study their function. MTSEA is a versatile tool that can be used to investigate the structure and function of proteins, as well as their interactions with other molecules.
Mecanismo De Acción
The mechanism of action of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide involves the reaction of the compound with cysteine residues in proteins. The sulfonamide group of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide reacts with the thiol group of cysteine, forming a covalent bond. This reaction can modify the structure and function of the protein, which can be used to study its properties.
Biochemical and Physiological Effects
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide can have a range of biochemical and physiological effects, depending on the protein being studied and the modifications made. The modification of cysteine residues can alter the activity, stability, and conformation of proteins. This can be used to investigate the role of specific residues in protein function, as well as to design new proteins with desired properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide has several advantages for lab experiments, including its ability to modify specific cysteine residues in proteins, its solubility in water and organic solvents, and its well-established synthesis procedure. However, there are also limitations to its use, including the potential for non-specific modification of other amino acids, the need for careful control of reaction conditions, and the possibility of toxicity or other side effects.
Direcciones Futuras
There are several future directions for research involving 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide, including the development of new methods for protein modification, the investigation of the effects of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide on different types of proteins, and the use of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide in the design of new proteins with specific properties. Additionally, the use of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide in combination with other chemical tools, such as site-directed mutagenesis and protein engineering, could lead to new insights into protein function and structure.
Métodos De Síntesis
The synthesis of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide involves the reaction of 5-methyl-2-thiophenesulfonyl chloride with morpholine in the presence of a base. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The synthesis of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide is a well-established procedure and has been described in the literature.
Aplicaciones Científicas De Investigación
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide has been used extensively in scientific research to study the structure and function of proteins. It is commonly used to modify cysteine residues in proteins, which allows researchers to investigate the role of these residues in protein function. 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide can also be used to introduce new chemical groups into proteins, which can alter their properties and function.
Propiedades
Nombre del producto |
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide |
|---|---|
Fórmula molecular |
C9H14N2O3S2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
5-methyl-N-morpholin-4-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C9H14N2O3S2/c1-8-2-3-9(15-8)16(12,13)10-11-4-6-14-7-5-11/h2-3,10H,4-7H2,1H3 |
Clave InChI |
IKEQTJVUVMSNSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)S(=O)(=O)NN2CCOCC2 |
SMILES canónico |
CC1=CC=C(S1)S(=O)(=O)NN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B254710.png)
![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254715.png)
![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)

![3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B254723.png)
![7-Bromo-2-[3-(dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254724.png)
![1-(3-Bromophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254728.png)
![3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B254729.png)

![ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B254733.png)